molecular formula C19H21ClN4O4S B5112793 N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE

N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE

Cat. No.: B5112793
M. Wt: 436.9 g/mol
InChI Key: OSIHPXIYCFJHGZ-UHFFFAOYSA-N
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Description

N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenylsulfonyl group, a nitrophenyl group, and a cyclopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then reacted with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group. The nitrophenyl group is introduced through a nitration reaction, and finally, the cyclopropylamine group is added via an amination reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl and nitrophenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperazine ring, sulfonyl group, nitrophenyl group, and cyclopropylamine group makes it distinct from other similar compounds .

Properties

IUPAC Name

5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N-cyclopropyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S/c20-14-1-6-17(7-2-14)29(27,28)23-11-9-22(10-12-23)16-5-8-19(24(25)26)18(13-16)21-15-3-4-15/h1-2,5-8,13,15,21H,3-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIHPXIYCFJHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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